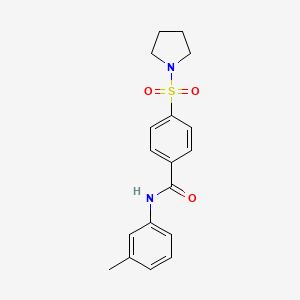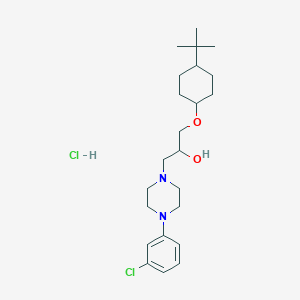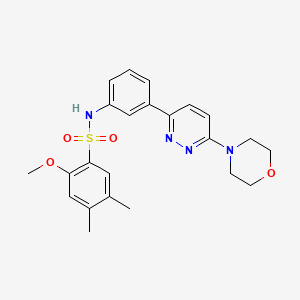
4-(pyrrolidin-1-ylsulfonyl)-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(m-tolyl)benzamide, also known as PVT1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PVT1 is a small molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that play a crucial role in gene expression regulation.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis of Related Substances
A study developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including compounds with structural similarities to 4-(pyrrolidin-1-ylsulfonyl)-N-(m-tolyl)benzamide. This method is promising for quality control in pharmaceutical analysis, demonstrating the role of related compounds in ensuring the purity and efficacy of medications (Lei Ye et al., 2012).
Histone Deacetylase Inhibition for Anticancer Therapy
Compound MGCD0103, a derivative with a similar molecular framework, was discovered as a potent and orally active histone deacetylase (HDAC) inhibitor, exhibiting significant antitumor activity. This underscores the potential of structurally related compounds in cancer treatment through epigenetic regulation (Nancy Z. Zhou et al., 2008).
Corrosion Inhibition
Double condensed Schiff bases, with structural elements akin to the query compound, showed effectiveness as corrosion inhibitors for mild steel in acidic medium. This highlights the potential application of related compounds in materials science and engineering to protect against corrosion (Manilal Murmu et al., 2019).
Crystal Structure and DFT Studies
Research on the crystal structure and density functional theory (DFT) studies of related compounds provides insights into the molecular interactions and stability of such chemicals. These studies are crucial for understanding the physical and chemical properties of compounds for various applications (Soundararajan Krishnan et al., 2021).
Enhancement of Monoclonal Antibody Production
A study found that a compound structurally related to the query enhanced monoclonal antibody production in Chinese hamster ovary cell culture. This suggests potential biotechnological applications in improving the efficiency of therapeutic antibody production (Yuichi Aki et al., 2021).
properties
IUPAC Name |
N-(3-methylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)24(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVJHWSLKOYOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2928810.png)


![N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2928817.png)



![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)



![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)
